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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531

Comparative NMR Analysis of 4-
Formylphenoxyacetic Acid

A detailed spectroscopic examination of 4-Formylphenoxyacetic acid is presented, with a
comparative analysis against related phenoxyacetic acid derivatives. This guide provides
researchers, scientists, and drug development professionals with key NMR data, experimental
protocols, and a logical workflow for spectral analysis.

Introduction

4-Formylphenoxyacetic acid is a valuable organic compound utilized in the synthesis of
various pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive
aldehyde group and a carboxylic acid moiety, makes it a versatile building block. Nuclear
Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural
elucidation and purity assessment of such molecules. This guide provides a comprehensive *H
and 3C NMR analysis of 4-Formylphenoxyacetic acid and compares its spectral data with
two related compounds: Phenoxyacetic acid and 4-Chlorophenoxyacetic acid.

Comparative NMR Data

The *H and 3C NMR spectral data for 4-Formylphenoxyacetic acid and its analogues were
acquired in Dimethyl Sulfoxide-de (DMSO-de). The chemical shifts (d) are reported in parts per
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million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz
(Hz).

Table 1: *H NMR Data Comparison

Compound o (ppm) Multiplicity J (Hz) Integration Assighment
4-
Formylpheno 9.89 S - 1H -CHO

xyacetic acid

7.88 d 8.8 2H Ar-H

7.12 d 8.8 2H Ar-H

4.85 s - 2H -OCHz2-

13.20 brs - 1H -COOH

Phenoxyaceti

¢ acid 7.29 t 7.9 2H Ar-H
6.94 t 7.4 1H Ar-H

6.91 d 7.9 2H Ar-H

4.67 s - 2H -OCHz2-

10.50 brs - 1H -COOH

4-

Chloropheno 7.32 d 8.9 2H Ar-H

xyacetic acid

6.93 d 8.9 2H Ar-H
4.69 S - 2H -OCHz2-
12.90 brs - 1H -COOH

Table 2: 13C NMR Data Comparison
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Compound o (ppm) Assighment
4-Formylphenoxyacetic acid 1915 -CHO
170.0 -COOH

162.8 Ar-C-O

131.9 Ar-C

130.5 Ar-CH

115.3 Ar-CH

65.0 -OCHz2-

Phenoxyacetic acid[1] 170.8 -COOH
157.9 Ar-C-O

129.5 Ar-CH

121.4 Ar-CH

114.8 Ar-CH

65.1 -OCHz2-

4-Chlorophenoxyacetic acid 170.6 -COOH
156.4 Ar-C-O

129.5 Ar-CH

126.0 Ar-C-Cl

116.4 Ar-CH

65.5 -OCHz-

Experimental Protocol

Sample Preparation: A 10-20 mg sample of the analyte was dissolved in approximately 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-ds). A small amount of tetramethylsilane (TMS) was
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added as an internal standard for chemical shift referencing. The solution was then transferred
to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer, operating at a frequency of 100 MHz for the 13C nucleus. A spectral width of 240
ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used. Proton decoupling
was employed to simplify the spectra and enhance signal-to-noise.

NMR Analysis Workflow

The logical workflow for the NMR analysis of 4-Formylphenoxyacetic acid and its analogues
is depicted in the following diagram. This process outlines the key stages from sample
preparation to the final structural elucidation.

Click to download full resolution via product page

Caption: Workflow for NMR analysis of aromatic carboxylic acids.
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Discussion of Spectral Features

The H NMR spectrum of 4-Formylphenoxyacetic acid is characterized by distinct signals
corresponding to the aldehydic, aromatic, methylene, and carboxylic acid protons. The
downfield shift of the aldehydic proton at 9.89 ppm is a key diagnostic feature. The aromatic
protons exhibit a typical AA'BB' system, appearing as two doublets.

In comparison, phenoxyacetic acid shows a more complex aromatic region due to the absence
of the strongly electron-withdrawing formyl group. The aromatic protons in 4-
chlorophenoxyacetic acid also form an AA'BB' system, with chemical shifts influenced by the
electron-withdrawing nature of the chlorine atom.

The 3C NMR spectrum of 4-Formylphenoxyacetic acid clearly shows the carbonyl carbons of
the aldehyde and carboxylic acid at 191.5 ppm and 170.0 ppm, respectively. The chemical
shifts of the aromatic carbons are influenced by the substituents on the phenyl ring. The
presence of the formyl group in 4-Formylphenoxyacetic acid and the chlorine atom in 4-
Chlorophenoxyacetic acid leads to noticeable differences in the chemical shifts of the aromatic
carbons when compared to the unsubstituted phenoxyacetic acid.

Conclusion

This guide provides a detailed *H and 3C NMR analysis of 4-Formylphenoxyacetic acid,
alongside a comparative study with phenoxyacetic acid and 4-chlorophenoxyacetic acid. The
provided data and experimental protocols serve as a valuable resource for the structural
characterization and quality control of these important chemical compounds in a research and
development setting. The distinct NMR spectral features allow for unambiguous identification
and differentiation of these structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 4-
Formylphenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-
formylphenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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